molecular formula C24H27N3O6 B11010120 1,5-dioxo-4-propyl-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

1,5-dioxo-4-propyl-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11010120
M. Wt: 453.5 g/mol
InChI Key: PLUKWBZLMPZFFN-UHFFFAOYSA-N
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Description

1,5-DIOXO-4-PROPYL-N-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex heterocyclic compound. This compound belongs to the class of pyrroloquinazolines, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including the trimethoxyphenyl and propyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIOXO-4-PROPYL-N-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrroloquinazoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinazoline skeleton.

    Introduction of Functional Groups: The trimethoxyphenyl and propyl groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,5-DIOXO-4-PROPYL-N-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,5-DIOXO-4-PROPYL-N-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-DIOXO-4-PROPYL-N-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-DIOXO-4-PROPYL-N-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical properties. Its trimethoxyphenyl group, in particular, contributes to its distinct reactivity and potential biological activities.

Properties

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

1,5-dioxo-4-propyl-N-(3,4,5-trimethoxyphenyl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C24H27N3O6/c1-5-12-26-22(29)16-8-6-7-9-17(16)27-20(28)10-11-24(26,27)23(30)25-15-13-18(31-2)21(33-4)19(14-15)32-3/h6-9,13-14H,5,10-12H2,1-4H3,(H,25,30)

InChI Key

PLUKWBZLMPZFFN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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